Product packaging for C60MC12(Cat. No.:CAS No. 403483-19-2)

C60MC12

Cat. No.: B1453004
CAS No.: 403483-19-2
M. Wt: 1022.1 g/mol
InChI Key: YDAHEEMFHYNKKQ-UHFFFAOYSA-N
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Description

Contextualization of Fullerene Derivatives in Contemporary Materials Science

Fullerenes, a unique class of carbon allotropes, and their derivatives have become integral to contemporary materials science due to their exceptional electronic and physical properties. ossila.comnih.gov These spherical molecules, with C60 (buckminsterfullerene) being the most common, serve as a foundational framework for a vast array of derivatives. ossila.com By chemically modifying the fullerene cage, scientists can tailor their properties for specific applications. nih.govresearchgate.net

Fullerene derivatives are particularly valued as electron-acceptor and -transporting materials. ossila.com This has led to their widespread use in organic electronics, especially in the fabrication of organic photovoltaic (OPV) devices, where they have been instrumental for over two decades. rsc.orgmdpi.com Beyond solar cells, their applications extend to organic field-effect transistors (OFETs), batteries, and even in the biomedical field for drug delivery and as antibacterial agents. ossila.comresearchgate.netnanografi.com The ability to functionalize fullerenes allows for the enhancement of properties such as solubility, which is crucial for solution-based processing of electronic devices. researchgate.netaip.org

Historical Development and Significance of C60MC12 Research

The synthesis and investigation of this compound, chemically known as C60-fused N-Methylpyrrolidine-m-C12-phenyl, marked a significant advancement in the development of solution-processable n-type organic semiconductors. A pivotal moment in its research trajectory occurred in 2005 when a research group led by Masayuki Chikamatsu reported on the use of this compound in solution-processed n-type organic thin-film transistors (OTFTs). core.ac.ukaip.orgresearchgate.net

Their work demonstrated that the introduction of a long alkyl chain to the fullerene derivative not only improved its solubility but also facilitated the formation of highly ordered crystalline films. core.ac.ukaip.orgresearchgate.net This structural organization is crucial for efficient charge transport. The this compound-based thin-film transistor exhibited a high electron mobility of 0.067 cm²/V·s in the saturation regime, a significant achievement for solution-processed n-type OTFTs at the time. core.ac.ukresearchgate.net

Subsequent research further underscored the potential of this compound. In 2010, a study by Yoshinori Horii and colleagues demonstrated that by modifying the insulator surface with a self-assembled monolayer (SAM), the performance of this compound-based OTFTs could be substantially enhanced, achieving mobilities as high as 0.4–0.5 cm² V⁻¹ s⁻¹. researchgate.netnii.ac.jp This level of performance is comparable to that of amorphous silicon thin-film transistors, opening up possibilities for its use in flexible display devices. researchgate.net

Scope and Objectives of Current Academic Inquiry into this compound

The exploration of this compound and other fullerene derivatives extends to their integration into emerging technologies such as perovskite solar cells, where they can function as efficient electron transport layers. rsc.orgrug.nl The ability to tune the electronic properties of fullerene derivatives by altering their chemical structure remains a key area of investigation, with the goal of designing materials with tailored energy levels for specific applications. mdpi.com The long-term stability of devices incorporating these materials is another critical aspect of ongoing research, as it is a crucial factor for their commercial viability. aip.org The overarching goal is to develop low-cost, high-performance, and durable organic electronic devices through the rational design of advanced materials like this compound.

PropertyValueSource
Chemical Name C60-fused N-Methylpyrrolidine-m-C12-phenyl
Molecular Formula C81H35N
CAS Number 403483-19-2
Appearance Orange to Amber to Dark red powder to crystal
Solubility Sparingly in Chloroform (B151607) (heated), Slightly in Benzene (heated)
Electron Mobility (2005) 0.067 cm²/V·s core.ac.ukresearchgate.net
Electron Mobility (2010, with SAM treatment) 0.4–0.5 cm² V⁻¹ s⁻¹ researchgate.netnii.ac.jp

Structure

2D Structure

Chemical Structure Depiction
molecular formula C81H35N B1453004 C60MC12 CAS No. 403483-19-2

Properties

InChI

InChI=1S/C81H35N/c1-3-4-5-6-7-8-9-10-11-12-14-19-15-13-16-20(17-19)79-81-77-70-62-50-42-33-24-22-21-23-27(24)36-43-41-32(23)34-30-25(21)28-29-26(22)31-35(33)48(50)56-54-40(31)38(29)46-45-37(28)39(30)53-55-47(34)49(41)61-63-51(43)52(44(36)42)64(62)73(77)72(63)75-68(61)66(55)69-59(53)57(45)65-58(46)60(54)71(67(56)70)78(81)74(65)76(69)80(75,81)18-82(79)2/h13,15-17,79H,3-12,14,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDAHEEMFHYNKKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC(=CC=C1)C2C34C5=C6C7=C8C5=C9C1=C5C%10=C%11C%12=C%13C%10=C%10C1=C8C1=C8C7=C7C%14=C8C8=C%15C(=C%13C8=C%101)C1=C%12C8=C%10C1=C1C%15=C%14C%12=C1C1=C%10C%10=C%13C8=C%11C8=C5C9=C3C(=C%138)C3=C%10C1=C1C%12=C7C6=C1C43CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C81H35N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693715
Record name PUBCHEM_53384414
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1022.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403483-19-2
Record name PUBCHEM_53384414
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Functionalization of C60mc12

Rational Design Principles for C60MC12 Architecture

The architectural design of this compound is based on combining the electron-deficient nature of the C60 cage with organic substituents that enhance solubility and influence solid-state packing. scispace.comresearchgate.netaip.org The fullerene core serves as an electron acceptor, a key feature for applications in organic electronic devices. The strategic attachment of a functional group containing a pyrrolidine (B122466) ring and a long alkyl chain aims to improve processability and facilitate the formation of ordered structures.

Fullerene functionalization is crucial for modifying the intrinsic properties of C60 and enabling its integration into various material systems. A prevalent strategy for introducing nitrogen-containing heterocycles like pyrrolidine onto the fullerene cage is the 1,3-dipolar cycloaddition reaction of azomethine ylides, commonly known as the Prato reaction. acs.orgresearchgate.netdiva-portal.orgrsc.orgwikipedia.orgcdmf.org.brbeilstein-journals.org This reaction typically occurs at a nih.govnih.gov double bond of the C60 sphere, forming a five-membered pyrrolidine ring fused to the fullerene. researchgate.netaip.orgwikipedia.org This method is widely utilized due to its relative simplicity, readily available starting materials, and good yields of fulleropyrrolidine adducts. researchgate.net

The synthesis of this compound specifically involves the incorporation of a pyrrolidine moiety and a meta-dodecyl phenyl group attached to the nitrogen atom of the pyrrolidine ring. researchgate.netaist.go.jpaist.go.jpacs.orgscispace.comacs.orgresearchgate.netresearchgate.nettcichemicals.com This is typically achieved through a variation of the Prato reaction where an N-methylglycine derivative substituted with a meta-dodecyl phenyl group is reacted with C60 in the presence of a suitable aldehyde or its equivalent. The azomethine ylide is generated in situ and undergoes cycloaddition with the fullerene. The attachment of the long dodecyl (C12) alkyl chain via a phenyl linker is a key design feature aimed at enhancing solubility in organic solvents and promoting self-assembly in thin films. acs.orgresearchgate.netrsc.org

Advanced Synthetic Pathways and Reaction Optimization for this compound

While the fundamental synthetic route to this compound is based on the Prato reaction, advanced synthetic pathways and reaction optimization are employed to improve yield, purity, and scalability. The synthesis of this compound has been reported to follow a route similar to previously described methods for related fullerene derivatives. researchgate.netnii.ac.jp

Solvent choice and reaction conditions play a significant role in the efficiency and outcome of fullerene functionalization reactions, including the synthesis of this compound. The Prato reaction is commonly performed in solvents such as toluene (B28343) or chlorobenzene. wikipedia.org For related fulleropyrrolidine syntheses, using solvents like methyl iodide (CH3I) neat or in mixtures with chloroform (B151607) and conducting reactions above room temperature have been explored to improve yields, particularly when dealing with less reactive nitrogen centers due to steric hindrance from the fullerene cage. acs.org The choice of solvent also impacts the solubility of the final this compound product, which is crucial for solution-based processing techniques like spin coating. aist.go.jpaist.go.jpscispace.comnii.ac.jpscispace.com

Scalability is a critical aspect for the practical application of this compound in organic electronic devices. The development of solution-processable fullerene derivatives like this compound is driven by the potential for low-cost, large-area fabrication methods, such as spin coating and printing techniques. aist.go.jpnii.ac.jp The ability to synthesize this compound in sufficient quantities with high purity is essential for its use in scalable manufacturing processes for organic thin-film transistors and other applications. The reported synthesis methods, based on the Prato reaction, are generally amenable to scaling, although optimization of reaction conditions, workup procedures, and purification methods is necessary for large-scale production.

Structural Elucidation of this compound Isomers and Purity Assessment

Structural characterization is vital to confirm the successful synthesis of this compound and to assess its purity. Various analytical techniques are employed for this purpose.

Techniques used for the structural elucidation and purity assessment of this compound include:

X-ray Diffraction (XRD): Used to study the crystalline structure and molecular packing in thin films of this compound. researchgate.netresearchgate.netnii.ac.jp XRD analysis has revealed that this compound can form highly ordered crystalline films with a layered structure, where fullerene heads self-aggregate. aist.go.jpscispace.comresearchgate.netnii.ac.jp The spacing of the (001) plane in this compound films has been determined by XRD. nii.ac.jp

Atomic Force Microscopy (AFM): Provides information about the surface morphology and film quality of this compound layers. researchgate.netresearchgate.netnii.ac.jp

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR): Essential for confirming the molecular structure and identifying the presence of specific protons and carbons in the this compound molecule. acs.orgrsc.orgbeilstein-journals.org NMR can also help in identifying potential isomers or impurities.

Mass Spectrometry (e.g., MALDI-TOF-MS): Used to determine the molecular weight of this compound and verify its identity. acs.orgdiva-portal.orgrsc.org

High-Performance Liquid Chromatography (HPLC): A primary technique for assessing the purity of this compound and for its purification. tcichemicals.comhplc.eustarshinechemical.com Purity levels of >97.0% have been reported based on HPLC analysis. tcichemicals.comstarshinechemical.com

The Prato reaction, while often yielding the desired monoadduct, can potentially produce multiple isomers depending on the addition site on the fullerene cage and the stereochemistry of the reaction. diva-portal.orgcdmf.org.br However, the functionalization at the nih.govnih.gov junction is typically favored. researchgate.netaip.orgwikipedia.org Detailed spectroscopic analysis, particularly advanced NMR techniques, is necessary to confirm the specific addition pattern and assess the presence and relative amounts of any isomers. Purity assessment using techniques like HPLC is crucial to ensure consistent material properties for applications.

Table 1: Analytical Techniques for Characterization of this compound

TechniqueApplicationRelevant Findings for this compound
X-ray Diffraction (XRD)Structural analysis of crystalline films, molecular packingConfirms crystalline nature, layered structure, determines interlayer spacing. researchgate.netresearchgate.netnii.ac.jp
Atomic Force Microscopy (AFM)Surface morphology and film quality assessmentProvides images of film surface and morphology. researchgate.netresearchgate.netnii.ac.jp
NMR SpectroscopyStructural confirmation, identification of protons/carbonsVerifies molecular structure, aids in isomer identification. acs.orgrsc.orgbeilstein-journals.org
Mass SpectrometryMolecular weight determination, identity verificationConfirms the mass of the this compound molecule. acs.orgdiva-portal.orgrsc.org
High-Performance Liquid Chromatography (HPLC)Purity assessment, purificationDetermines purity level, used for separation of reaction mixture components. tcichemicals.comhplc.eustarshinechemical.com

Table 2: Reported Purity of this compound

Analytical MethodReported PuritySource
HPLC>97.0% tcichemicals.comstarshinechemical.com

Advanced Self Assembly and Nanoscale Organization of C60mc12 Thin Films

Mechanistic Understanding of Crystalline Film Formation in C60MC12

The formation of crystalline thin films of this compound is a complex interplay of intermolecular forces that dictate the arrangement of individual molecules into a larger, ordered lattice. Understanding these mechanisms is crucial for tailoring the film's properties for specific applications.

The ordered arrangement of this compound molecules into layered structures is primarily driven by two key non-covalent interactions: π-π stacking and alkyl chain interdigitation. The fullerene cages (C60) possess a π-electron system, and the attractive, non-covalent interactions between these systems on adjacent molecules are known as π-π stacking. nih.govdigitellinc.com This interaction promotes the close packing of the fullerene moieties, forming the foundation of the crystalline layers.

Complementing the π-π stacking is the interdigitation of the dodecyl (C12) alkyl chains. These long hydrocarbon chains, attached to the fullerene core, extend outwards and interlock with the chains of neighboring molecules. This van der Waals interaction further stabilizes the layered structure and influences the spacing between the fullerene layers. The length of these alkyl chains plays a significant role in modifying the molecular packing within the organic semiconductor. rsc.org The synergistic effect of π-π stacking and alkyl chain interdigitation leads to the formation of well-defined, layered crystalline domains within the thin film.

The specific attachment point of the alkyl side chain on the C60 core can introduce steric hindrance that influences the efficiency of π-π stacking and the degree of alkyl chain interdigitation. This can lead to variations in the crystal packing and the formation of different polymorphic structures. Controlling these factors is key to achieving a desired film morphology with optimal electronic properties.

Control of this compound Film Crystallinity via Processing Parameters

The degree of crystallinity in this compound thin films is not solely determined by its inherent molecular structure but can be significantly influenced by the fabrication process. researchgate.net By carefully controlling the processing parameters, it is possible to manipulate the crystallization process and enhance the structural order of the resulting film. rsc.org

Solution-based processing techniques are widely used for the fabrication of organic thin films due to their simplicity, low cost, and scalability. bohrium.com Spin-coating is a common method that involves depositing a solution of the material onto a spinning substrate. ossila.comewadirect.com The rapid evaporation of the solvent during spinning can lead to the formation of a uniform thin film. mdpi.comnih.gov The final film thickness and morphology can be controlled by optimizing parameters such as spin speed, acceleration, and solution concentration. researchgate.net For instance, lower spin speeds can sometimes promote better crystallization. ossila.com

Stamping techniques, another set of solution-based methods, offer an alternative route to fabricating ordered films. These methods involve transferring a thin layer of the material from a patterned stamp to a substrate. By controlling the stamping pressure, temperature, and contact time, it is possible to induce molecular alignment and enhance the crystallinity of the this compound film.

The choice of solvent also plays a crucial role. The solubility of this compound and the solvent's evaporation rate can significantly impact the crystallization kinetics and the resulting film morphology. mdpi.com

Table 1: Influence of Spin-Coating Parameters on Film Properties

ParameterEffect on Film ThicknessEffect on Uniformity
Spin Speed IncreasesIncreases (up to a point)
Solution Concentration IncreasesMay decrease at high concentrations
Solvent Volatility Decreases (for less volatile solvents)Can be optimized

The interface between the this compound film and the substrate plays a critical role in the nucleation and growth of crystalline domains. mdpi.com Modifying the substrate surface, a practice known as surface engineering, can be a powerful tool to control the crystallization process. researchgate.net

One common approach is the use of self-assembled monolayers (SAMs). SAMs are ordered, single-molecule-thick layers that can be chemically grafted onto the substrate surface. By choosing SAMs with appropriate chemical functionalities and surface energies, it is possible to promote a specific molecular orientation of the this compound molecules at the interface. This templating effect can guide the subsequent crystal growth, leading to films with improved crystallinity and a preferred orientation. The roughness of the substrate surface can also influence the nucleation and growth of crystals. mdpi.com

Advanced Structural Characterization Techniques for this compound Thin Films

A comprehensive understanding of the nanoscale organization of this compound thin films requires the use of advanced structural characterization techniques. These methods provide detailed information about the film's crystallinity, molecular orientation, and surface morphology.

X-ray diffraction (XRD) is a powerful, non-destructive tool for probing the crystalline structure of materials. springerprofessional.dedntb.gov.ua Techniques like Grazing Incidence X-ray Diffraction (GIXRD) are particularly well-suited for thin films, providing information about the crystal lattice parameters, crystallite size, and molecular orientation. springerprofessional.de

Microscopy techniques are essential for visualizing the film's morphology. Atomic force microscopy (AFM) provides high-resolution topographical images of the film surface, revealing details about grain size, shape, and surface roughness. mdpi.com Transmission electron microscopy (TEM) can be used to obtain even higher resolution images and diffraction patterns from localized regions of the film, offering insights into the crystal structure at the nanoscale.

Other specialized techniques that can be employed include:

Scanning Electron Microscopy (SEM): Provides information on the surface topography and composition of the film. mdpi.com

Neutron Diffraction: Can be used to determine the arrangement of atoms within the crystal lattice. osti.gov

Ellipsometry: A technique for determining the thickness and optical constants of thin films. osti.gov

Raman Spectroscopy: Can provide information about the vibrational modes of the molecules, which can be sensitive to the crystalline environment. osti.gov

Table 2: Advanced Characterization Techniques and the Information They Provide

TechniqueInformation Provided
Grazing Incidence X-ray Diffraction (GIXRD) Crystal structure, molecular orientation, crystallite size. springerprofessional.de
Atomic Force Microscopy (AFM) Surface topography, roughness, grain size and shape. mdpi.com
Transmission Electron Microscopy (TEM) High-resolution morphology, crystal structure, electron diffraction.
Scanning Electron Microscopy (SEM) Surface morphology and composition. mdpi.com

X-ray Diffraction (XRD) and Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) for Microstructural Analysis

X-ray diffraction (XRD) is a fundamental technique for probing the crystalline structure of materials. In the context of this compound thin films, XRD analysis has been instrumental in confirming their highly ordered nature, a key factor in their excellent charge transport properties. researchgate.netresearchgate.net The self-assembly ability of the long alkyl chains in this compound is crucial for the formation of these highly ordered crystalline films. researchgate.net

Out-of-plane XRD patterns of spin-coated this compound films exhibit distinct diffraction peaks, indicating a well-defined lamellar structure. tue.nl This crystallinity is a significant advantage over amorphous fullerene derivatives like researchgate.netresearchgate.net-phenyl-C61-butyric acid methyl ester (PCBM). The presence of sharp diffraction peaks confirms a higher degree of molecular order in this compound films. tue.nl

A study on this compound layers for perovskite solar cells reported specific XRD peaks that highlight its crystalline structure, as detailed in the table below. tue.nl

Diffraction Angle (2θ)Miller Index (hkl)
3.7°(100)
7.4°(200)

These peaks correspond to the layered stacking of the this compound molecules. The (100) and (200) reflections suggest a well-organized structure in the direction perpendicular to the substrate. tue.nl

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) is another powerful technique, particularly suited for analyzing the crystal structure and molecular orientation within thin films. While specific GIWAXS studies focused solely on this compound are not extensively detailed in the provided search results, the technique is widely used for similar organic semiconductor films to elucidate the relationship between thin-film microstructure and device performance. researchgate.netrug.nl For related fullerene derivatives, GIWAXS measurements have been used to confirm crystallinity and crystallite alignment, observing that even immediately after deposition, films can be crystalline and show good alignment. rug.nl

Atomic Force Microscopy (AFM) for Surface Morphology and Defect Analysis

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique used to characterize the topography and morphology of thin films. For this compound, AFM studies have revealed that spin-coated films can exhibit a homogeneous morphology. This smooth and uniform surface is advantageous for device fabrication, ensuring a good interface with subsequent layers. wiley-vch.de

While detailed quantitative analysis of defects is not extensively available in the provided results, the morphological information from AFM is crucial. The grain structure and interconnectivity of the crystalline domains, which can be visualized with AFM, directly impact charge carrier mobility. wiley-vch.deresearchgate.net For organic semiconductors, smaller, more densely packed grains can sometimes lead to enhanced mobility. researchgate.net The combination of AFM with diffraction techniques like XRD provides a comprehensive picture of both the surface morphology and the internal crystalline order of this compound thin films. wiley-vch.de

Theoretical and Computational Approaches to this compound Self-Assembly

To complement experimental characterization, theoretical and computational methods provide invaluable insights into the fundamental processes governing the self-assembly of this compound. These approaches can predict molecular packing and elucidate the nature of intermolecular interactions that drive the formation of ordered structures.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Predicting Packing and Order

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful computational tools for investigating the structure and dynamics of molecular systems. For complex molecules like this compound, MD simulations can model the self-assembly process and predict the resulting molecular packing in thin films.

While specific MM studies on this compound were not found, the application of MD simulations to similar fullerene derivatives highlights its utility. For instance, full structural determination of fullerene derivatives with ethylene glycol side chains has been achieved by coupling X-ray diffraction data with MD simulations. researchgate.net These simulations can reveal how the molecules arrange into layered structures, with conducting layers of closely packed C60 cages separated by layers of the side chains. researchgate.net

Furthermore, full-atomistic MD simulations have been employed to study the self-organization of other C60-fullerene dyad molecules. researchgate.net These studies show how the interplay between different parts of the molecule, such as hydrophobic fullerene cages and functionalized side chains, dictates the formation of supramolecular assemblies. researchgate.net Such simulations are crucial for understanding how the specific chemical structure of this compound, with its C12 phenyl side chain, directs its self-assembly into highly ordered crystalline films. researchgate.net The synergistic use of experimental X-ray analysis and MD simulations is a powerful approach to definitively identify the structure of thin organic films for electronic applications. researchgate.net

Density Functional Theory (DFT) for Understanding Intermolecular Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For this compound, DFT calculations are essential for understanding the intermolecular interactions that stabilize the crystalline structure.

DFT has been used to explore the interaction of C60 with perovskite surfaces, calculating adsorption energies and charge transfer dynamics. researchgate.net These calculations reveal how surface morphology and defects influence the C60-perovskite interaction, and they suggest that fullerene derivatives can passivate surface defects. researchgate.net

Furthermore, DFT calculations can elucidate the influence of stress and defects on the electron transport properties at interfaces between materials like this compound and other device layers. acs.org By calculating properties like binding energies, DFT can provide insights into the stability and electronic coupling between adjacent molecules in the this compound film. researchgate.netd-nb.info This fundamental understanding of intermolecular forces is critical for rationally designing improved fullerene-based materials for high-performance electronic devices.

Charge Transport Phenomena and Optoelectronic Device Applications of C60mc12

Fundamental Studies of Electron Mobility and Transport in C60MC12

The charge transport characteristics of organic semiconductors are intrinsically linked to their molecular structure and solid-state packing. For this compound, electron transport is the primary focus due to the electron-accepting nature of the fullerene cage.

Intrinsic Charge Transport Mechanisms in this compound Crystalline Networks

Studies on this compound have indicated that charge transport in its crystalline thin films is significantly influenced by the ordered arrangement of the C60 segments. The self-assembly ability of the long alkyl chains attached to the fullerene core plays a vital role in the formation of highly ordered crystalline films. researchgate.netaip.orgaip.orgnii.ac.jp This ordered structure facilitates efficient electron conduction within the crystalline domains. aip.orgnii.ac.jp In comparison to materials like PCBM, where the C60 segments may be randomly disposed, the regular arrangement in this compound crystalline grains is believed to promote band-like conduction rather than hopping conduction. aist.go.jp The strong π-π intermolecular overlaps between the C60 moieties within the ordered layers are considered to contribute to high electron mobility. aip.org

Influence of Film Morphology and Molecular Packing on Carrier Dynamics

The morphology and molecular packing within this compound thin films significantly impact carrier dynamics. Highly ordered crystalline films, often achieved through controlled deposition techniques and the self-assembly of the dodecyl chains, lead to improved charge transport properties. researchgate.netaip.orgaip.orgnii.ac.jp X-ray diffraction analysis has confirmed the formation of highly ordered crystalline films with a layered structure in this compound. researchgate.netaip.orgnii.ac.jp Specifically, this compound films have been shown to form 2.32-nm-period bilayer structures with interdigitated dodecyl chains. aip.org This ordered packing, where fullerene heads are aligned in layers, creates effective channels for electron transport. aist.go.jp Atomic force microscopy (AFM) studies can further reveal the surface configuration and structural characteristics of these films, highlighting the difference in morphology compared to amorphous films of other fullerene derivatives. aist.go.jpresearchgate.netaip.org The presence of shallow electron traps between grain boundaries in this compound films also contributes to efficient electron transport. aip.org

This compound in High-Performance Organic Thin-Film Transistors (OTFTs)

This compound has been explored as an active semiconductor layer in n-type OTFTs, demonstrating promising performance metrics.

Device Architecture Design and Fabrication Protocols for this compound-based n-Type OTFTs

This compound-based n-type OTFTs are typically fabricated using solution-based processes such as spin-coating, which is facilitated by the compound's solubility in organic solvents. aist.go.jpresearchgate.netaip.orgtcichemicals.comresearchgate.net A common device architecture is the top-contact bottom-gate configuration. aist.go.jptcichemicals.com In this setup, the this compound layer is deposited on a gate insulator (such as SiO2), and source and drain electrodes (often gold) are subsequently patterned on top of the organic semiconductor layer. aist.go.jptcichemicals.com Surface modification of the gate insulator with self-assembled monolayers (SAMs), such as octadecyltrimethoxysilane (B1207800) (ODTMS) or octadecyltrichlorosilane (B89594) (ODTS), has been shown to improve the crystallinity of the this compound film and enhance device performance. tcichemicals.comresearchgate.net Fabrication protocols involve steps like substrate cleaning, SAM treatment, spin-coating of the this compound solution, and vacuum deposition of electrodes. tcichemicals.com Post-annealing treatments can further optimize the film morphology and device characteristics. tcichemicals.com

Electrical Characterization and Performance Metrics: Field-Effect Mobility, On/Off Ratio, Threshold Voltage

This compound-based OTFTs exhibit excellent n-type semiconductor characteristics. Key performance metrics include field-effect electron mobility (μ), on/off ratio (Ion/Ioff), and threshold voltage (Vth). High electron mobilities have been reported for this compound OTFTs, with values reaching up to 0.067 cm²/Vs in the saturation regime for spin-coated films and even higher (up to 0.4-0.5 cm²/Vs) with optimized fabrication methods and surface treatments. aist.go.jpresearchgate.netaip.orgaip.orgnii.ac.jpresearchgate.netresearchgate.nettcichemicals.com These mobility values are comparable to or exceed those of other solution-processed n-type organic semiconductors like PCBM. aist.go.jpresearchgate.netaip.org The on/off ratio, which indicates the switching capability of the transistor, is typically high for this compound devices, reaching values in the range of 10⁵ to 10⁶. aist.go.jpresearchgate.netresearchgate.net The threshold voltage, the gate voltage at which the transistor begins to turn on, is another important parameter characterized through transfer curves. tcichemicals.comwiley-vch.deviaggiepianoforte.com

Here is a table summarizing some reported performance metrics for this compound-based OTFTs:

Fabrication MethodDevice ConfigurationSAM TreatmentElectron Mobility (cm²/Vs)On/Off RatioThreshold Voltage (V)Reference
Spin-coatingTop-Contact Bottom-GateNone specified0.0671.6 x 10⁵Not specified aist.go.jpresearchgate.netaip.orgaip.orgnii.ac.jp
Spin-coatingTop-Contact Bottom-GateODTMS0.05910⁵16.8 tcichemicals.com
Spin-coatingTop-Contact Bottom-GateODTSUp to 0.510⁶Not specified researchgate.net
Spin-coating/Chloroform (B151607)Bottom-Gate Top-ContactOTS0.067 (at 100°C)5 x 10⁶34.6 sci-hub.se

Note: Performance metrics can vary depending on specific fabrication conditions and device architectures.

Strategies for Enhancing Bias Stress Stability and Device Longevity

Bias stress stability and device longevity are critical factors for the practical application of OTFTs. Bias stress, which involves applying a constant voltage to the gate electrode over time, can lead to shifts in the threshold voltage and degradation of device performance. viaggiepianoforte.comspie.org For this compound-based OTFTs, strategies to enhance stability often focus on minimizing the effects of environmental factors like moisture and oxygen and reducing trap states within the semiconductor layer and at the semiconductor-dielectric interface. researchgate.netspie.org Surface modification of the gate insulator with SAMs has been shown to improve bias stress stability, suggesting a reduction in interfacial traps. researchgate.net Device encapsulation with passivation layers can also protect the organic semiconductor from ambient degradation, thereby improving longevity and stability under bias stress. spie.orgnih.gov Research indicates that optimizing the film fabrication conditions and controlling the morphology can lead to a decreased number of traps, contributing to enhanced stability. researchgate.net

Comparative Device Physics and Performance Benchmarking with Other n-Type Organic Semiconductors (e.g., PCBM, amorphous silicon)

Benchmarking this compound against other established n-type organic semiconductors like PCBM and inorganic counterparts like amorphous silicon reveals its competitive performance, particularly in the context of solution-processed devices.

In organic thin-film transistors, this compound has demonstrated electron mobilities higher than those typically reported for PCBM processed under similar conditions. For instance, one study reported a this compound-based TFT with an electron mobility of 0.067 cm²/V s and an on/off ratio of 1.6 × 10⁵, compared to 0.023 cm²/V s and 7 × 10⁴ for a PCBM device. sci-hub.se Another study found this compound to have a mobility of 0.09 cm²/V s, which was considered the best value among spin-coated n-type organic TFTs at the time. aist.go.jpresearchgate.net The improved charge transport in this compound compared to PCBM is attributed, in part, to its ability to form more ordered crystalline films. researchgate.net

Compared to amorphous silicon (a-Si), this compound has shown comparable electron mobilities in certain device configurations. Specifically, this compound films fabricated on SAM-treated gate insulators achieved mobilities of 0.4-0.5 cm²/V s, which are comparable to those of amorphous silicon thin-film transistors. researchgate.net This suggests that with appropriate processing and interface engineering, this compound can rival the performance of amorphous inorganic semiconductors in terms of charge mobility.

Furthermore, the electronic state of the C60 portion in this compound is similar to that in PCBM, as the functional group attaches to a 6:6 ring juncture of C60 in both cases. nii.ac.jp However, the structural differences, particularly the longer alkyl chain in this compound, promote better self-assembly and crystallinity, leading to improved charge transport. researchgate.netnii.ac.jp Analysis of electron traps suggests that this compound films have shallower trap states between grain boundaries compared to PCBM films, which contributes to higher electron mobility. nii.ac.jp

Here is a comparison of reported electron mobilities for this compound, PCBM, and amorphous silicon:

MaterialProcessing MethodElectron Mobility (cm²/V s)Reference
This compoundSpin-coated0.067 researchgate.netnii.ac.jp
This compoundSpin-coated0.09 aist.go.jpresearchgate.net
This compound (SAM-treated)Spin-coated0.4 - 0.5 researchgate.net
PCBMSpin-coated0.023 sci-hub.se
PCBMSpin-coated0.004 - 0.01 nii.ac.jp
Amorphous Silicon-Comparable to 0.4-0.5 researchgate.net

This table illustrates that this compound, particularly when its film morphology is optimized, exhibits electron mobilities competitive with both PCBM and amorphous silicon, making it a promising candidate for various n-type organic electronic applications.

This compound as an Electron Transport Layer (ETL) in Perovskite Solar Cells (PSCs)

This compound has been investigated as an electron transport layer (ETL) in perovskite solar cells (PSCs), where the ETL plays a crucial role in extracting electrons from the perovskite active layer and transporting them to the electrode. mdpi.comrsc.org Fullerene derivatives, including this compound, are commonly used as ETLs in inverted (p-i-n) PSCs due to their suitable energy level alignment with perovskite absorbers, which facilitates electron extraction and hole blocking. perovskite-info.com

The use of this compound as an ETL in wide-band-gap (WBG) mixed-halide PSCs has demonstrated enhanced photovoltaic performance, including improved power conversion efficiency (PCE) and open-circuit voltage (VOC). semanticscholar.orgresearchmap.jp This improvement is attributed to the ability of this compound to mitigate recombination losses and passivate defects at the perovskite/ETL interface. semanticscholar.orgresearchmap.jpresearchgate.net

Interfacial Engineering at the Perovskite/C60MC12 Interface

Interfacial engineering at the perovskite/C60MC12 interface is critical for optimizing the performance of PSCs. The interface between the perovskite layer and the ETL significantly impacts charge dynamics, including charge separation, transport, and recombination. researchgate.netsciopen.comarxiv.org

The energy level alignment between the perovskite and the ETL is a key factor influencing electron extraction efficiency. C60 and its derivatives, including this compound, generally have suitable conduction band offsets with perovskite absorbers, which is beneficial for electron extraction. perovskite-info.com

Defects at the perovskite/ETL interface can act as recombination centers, reducing device performance. researchgate.netresearchgate.netresearchgate.netmdpi.com Strategies to passivate these interface defects are essential. While the search results primarily discuss interfacial engineering and defect passivation at the perovskite/C60 interface in general researchgate.netresearchgate.netsciopen.comarxiv.orgresearchgate.netresearchgate.net, the highly crystalline nature of this compound films is suggested to contribute to soothing defect activities and passivating interface recombination centers in PSCs utilizing this material as the ETL. semanticscholar.orgresearchmap.jp This implies that the structural properties of the this compound layer itself play a role in the interfacial quality.

Theoretical modeling and experimental studies are employed to understand the interface energetics and defect formation at the perovskite/C60 interface. arxiv.orgresearchgate.net Techniques like photoelectron spectroscopy can investigate the energy level alignment and the impact of interface modifications. researchgate.net

Impact of this compound Film Crystallinity on Photovoltaic Performance Parameters (e.g., Power Conversion Efficiency, Open Circuit Voltage)

The crystallinity of the this compound film used as an ETL has a significant impact on the photovoltaic performance parameters of PSCs, particularly PCE and VOC. Highly crystalline this compound films are associated with improved charge transport and reduced recombination losses, leading to enhanced device performance. semanticscholar.orgresearchmap.jpresearchgate.net

Research indicates that using a highly crystalline this compound film, compared to an amorphous PCBM layer, mitigates recombination loss and leads to an enhanced PCE and VOC in WBG PSCs. semanticscholar.orgresearchmap.jpresearchgate.net For example, a device utilizing crystalline this compound as the ETL achieved a PCE of 16.74% with a VOC of 1.24 V, representing an increase in VOC compared to devices with amorphous PCBM. semanticscholar.orgresearchmap.jp This improvement is directly linked to the reduced recombination losses facilitated by the crystalline ETL. semanticscholar.orgresearchmap.jpresearchgate.net

The crystallinity of fullerene derivatives used as ETLs is considered important for optimizing device parameters, in addition to band alignment matching. semanticscholar.org The ordered structure in crystalline films provides more efficient pathways for electron transport and can reduce the density of trap states that contribute to recombination. nii.ac.jp

Mechanisms of Recombination Loss Mitigation and Defect Passivation by this compound

This compound contributes to the mitigation of recombination losses and the passivation of defects in PSCs through several mechanisms. Non-radiative recombination, particularly at interfaces and defect sites, is a major factor limiting the performance of PSCs. researchgate.netresearchgate.netmdpi.comrsc.org

The highly crystalline nature of this compound films is a key factor in reducing recombination losses. semanticscholar.orgresearchmap.jpresearchgate.net A more ordered structure provides fewer grain boundaries and trap states within the ETL itself, leading to more efficient electron transport and reduced opportunities for trap-assisted recombination. nii.ac.jp

Furthermore, this compound, as a fullerene derivative, can interact with the perovskite surface to passivate defects. Fullerene-based materials can act as Lewis acids, coordinating with under-coordinated lead ions or passivating halide vacancies at the perovskite surface. researchgate.netmdpi.com This passivation effect reduces the density of active defect sites that promote non-radiative recombination. semanticscholar.orgresearchmap.jpresearchgate.net

The use of this compound has been shown to lead to shallower defect states and passivation of interface recombination centers, contributing to the reduction of VOC deficit in PSCs. semanticscholar.orgresearchmap.jp This suggests that this compound effectively deactivates or reduces the impact of defects at the perovskite/ETL interface.

While the specific molecular interactions for defect passivation by this compound are not detailed in the provided snippets, the general mechanisms for fullerene derivatives involve coordinating with defect sites and potentially forming favorable interface dipoles that improve charge extraction and reduce carrier accumulation, thereby suppressing recombination. researchgate.netresearchgate.net

Theoretical Modeling of Charge Carrier Dynamics and Device Physics in this compound-based PSCs

Theoretical modeling plays a crucial role in understanding the charge carrier dynamics and device physics in PSCs utilizing this compound as the ETL. These models help to analyze device performance from both macroscopic (circuit level) and microscopic (carrier level) perspectives. hku.hk

Theoretical studies, often based on density-functional theory calculations and device simulations, are used to investigate the electronic characteristics of interfaces, charge distribution, and the formation of internal electric fields that affect charge transport. arxiv.orgresearchgate.nethku.hkacs.org While some studies focus on inorganic ETLs like SnO₂ mdpi.comacs.org, the principles of modeling interface properties and charge dynamics are applicable to organic ETLs like this compound.

Modeling can help to understand how the energy level alignment at the perovskite/C60MC12 interface influences electron extraction and hole blocking. perovskite-info.com It can also provide insights into the impact of interface defects and their passivation on recombination rates and device performance parameters like VOC and fill factor. arxiv.orgresearchgate.netresearchgate.nethku.hk

Studies combining photoluminescence, photoelectron spectroscopy, and first-principle numerical simulations are employed to reveal the causes of interfacial recombination and understand the interaction between the C60 ETL and the perovskite layer. researchgate.net This multi-modal approach, including theoretical modeling, is essential for gaining a comprehensive understanding of the complex charge carrier dynamics in this compound-based PSCs and guiding future device optimization.

Future Directions and Emerging Applications in Organic Electronics

The promising charge transport properties and performance of this compound in optoelectronic devices, particularly in PSCs and OTFTs, suggest several future directions and emerging applications in organic electronics.

One key area is the continued optimization of film processing techniques to further enhance the crystallinity and molecular ordering of this compound films. Techniques like controlled spin-coating, potentially combined with additives or post-deposition treatments, could lead to even higher charge mobilities and improved device performance and stability. nii.ac.jpresearchgate.net

Further research into interfacial engineering at the this compound/perovskite interface is crucial. Understanding the molecular interactions and defect passivation mechanisms in greater detail through advanced characterization techniques and theoretical modeling can lead to the design of improved interface modification strategies. researchgate.netsciopen.comarxiv.orgresearchgate.netresearchgate.net

Exploring the use of this compound in other types of organic electronic devices beyond OTFTs and PSCs is another important direction. Its n-type character and good electron transport make it a potential candidate for applications such as organic light-emitting diodes (OLEDs) as an electron injection or transport layer, organic photodetectors, and complementary logic circuits when combined with p-type semiconductors. wiley-vch.defrontiersin.orgengineering.com

The development of solution-processable n-type organic semiconductors with high mobility is essential for realizing low-cost, large-area, and flexible organic electronics. nii.ac.jp this compound, with its demonstrated processability and performance, is well-positioned for these applications.

Emerging applications in organic electronics include flexible and wearable devices, transparent electronics, and bio-integrated electronics. frontiersin.orgengineering.comsignalintegrityjournal.comeuropa.euresearchgate.net The solution processability and potential for flexible film formation make this compound a suitable material for these next-generation electronic systems.

Chemico Biological Interactions of Fullerene Derivatives: Relevance to C60mc12 Research

General Principles of Fullerene-Biomolecule Interactions

Fullerenes and their derivatives can interact with biomolecules through a variety of mechanisms, including hydrophobic interactions, π–π stacking, and, for functionalized fullerenes, potentially hydrogen bonding or electrostatic interactions depending on the attached groups nih.gov. The hydrophobic nature of the fullerene cage itself drives interactions with lipid bilayers and hydrophobic pockets in proteins nih.govredalyc.org. Functionalization, as seen in C60MC12 with its dodecyl chain and pyrrolidine (B122466) group, can significantly alter these interactions, influencing solubility and targeting within biological environments fishersci.canii.ac.jpacs.org. For instance, while pristine C60 is largely hydrophobic, functionalization can enhance water solubility, making derivatives more amenable to biological studies acs.org.

Mechanistic Investigations of Biological Activity Attributed to Fullerene Structures

The biological activity of fullerenes and their derivatives is closely linked to their unique structural and electronic properties. Investigations into these mechanisms provide insight into the potential behavior of this compound in biological contexts.

Photochemical Mechanisms in Biological Systems (e.g., DNA Photocleavage, Singlet Oxygen Generation)

Fullerenes, including C60, are known to act as photosensitizers. Upon excitation with light, they can undergo intersystem crossing to a long-lived triplet excited state chemsrc.com. This triplet state can then transfer energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), which can cause oxidative damage to biological molecules like DNA and lipids chemsrc.com. This property has led to the investigation of fullerenes in photodynamic therapy applications chemsrc.com. While specific photochemical studies on this compound in biological systems were not extensively detailed in the search results, the core C60 structure suggests that this compound likely retains some degree of photosensitizing capability, which would be a critical factor in its biological interactions under light exposure. The attached functional groups could potentially influence the efficiency of singlet oxygen generation or the targeting of the fullerene to specific cellular locations, thereby modulating its photochemical effects.

Interactions with Cellular Membranes and Subcellular Components

Fullerenes and their derivatives can interact with cellular membranes, influencing membrane structure and function redalyc.orgfishersci.caderangedphysiology.com. Hydrophobic fullerenes can insert into the lipid bilayer, potentially disrupting membrane integrity or affecting the function of membrane-bound proteins nih.govredalyc.org. Molecular dynamics simulations have been used to study the interactions of fullerenes and hydroxylated fullerene derivatives with lipid bilayers, showing that C60 can move towards the center of the bilayer redalyc.org. The presence of functional groups, such as the long alkyl chain in this compound, can influence the depth of insertion and localization within the membrane redalyc.orgresearchgate.net. These interactions can impact cellular processes, including transport across the membrane or signaling pathways solvobiotech.com. Studies on fullerene derivatives have shown they can bind to proteins, such as the β₂-adrenergic receptor, through hydrophobic and π–π stacking interactions, and functional groups can enhance binding through hydrogen bonds nih.gov.

Redox Chemistry and Radical Scavenging Capabilities in Biological Contexts

Fullerenes possess unique redox properties due to their extended π-system, allowing them to accept or donate electrons actascientific.comnumberanalytics.com. This enables them to interact with reactive oxygen species (ROS) and reactive nitrogen species (RNS), acting as potential antioxidants or pro-oxidants depending on the specific conditions and the fullerene derivative chemsrc.comactascientific.comnumberanalytics.com. The high affinity of the fullerene core for electron donors contributes to its ability to scavenge free radicals chemsrc.com. C60 can neutralize a significant number of free radical molecules actascientific.com. This radical scavenging ability is a key aspect of the potential biological activity of fullerene derivatives, including this compound scispace.com. The functionalization in this compound may influence its redox potential and accessibility to different cellular compartments, thereby affecting its antioxidant or pro-oxidant behavior.

Methodologies for Assessing Chemico-Biological Interactions of Fullerene Derivatives

Investigating the complex interactions between fullerene derivatives like this compound and biological systems requires a range of experimental and computational methodologies.

Advanced Analytical Techniques for Identifying Interaction Pathways

Investigating the complex interactions between fullerene derivatives and biological systems necessitates the application of advanced analytical techniques. These methods provide insights into how fullerenes are taken up by cells, where they localize, and the molecular mechanisms underlying their biological effects.

Microscopy techniques, such as electron microscopy and confocal microscopy, are employed to visualize the cellular uptake and intracellular localization of fullerenes tandfonline.com. These techniques can reveal whether fullerenes penetrate cell membranes and their distribution within organelles like the cytoplasm, lysosomes, and cell nuclei tandfonline.com.

Chromatographic and electrophoretic methods, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are crucial for the identification and quantitative analysis of fullerenes and their various forms in complex biological and environmental matrices researchgate.netnih.govub.edu. The ability of LC-MS to provide sensitive and mass-selective detection is vital for discriminating between different molecular forms of fullerenes and their transformation products nih.gov. Capillary electrophoresis (CE) has also been explored as a suitable technique for analyzing both hydrophobic and water-soluble fullerenes ub.edu.

Spectroscopic techniques, such as UV-Vis spectroscopy, are used for the detection of fullerenes and can provide information about their aggregation state in solution ub.eduacs.org. Changes in UV-Vis spectra, such as peak broadening, can indicate aggregation due to increased π–π interactions between fullerene moieties acs.org.

Computational methods, including molecular dynamics simulations and Density Functional Theory (DFT), play a significant role in understanding the interactions of fullerenes with biological molecules and structures at an atomic or molecular level tandfonline.comnih.govresearchgate.net. Molecular dynamics simulations can model the interactions of fullerenes with lipid bilayers and proteins, providing insights into penetration mechanisms, binding sites, and the impact of fullerenes on membrane properties tandfonline.comnih.gov. DFT calculations can be used to investigate the geometric parameters, electronic structures, and interaction energies of fullerenes with other molecules, including metal ions and drugs researchgate.net.

Furthermore, techniques for characterizing the physical properties of fullerene aggregates, such as transmission electron microscopy (TEM), light scattering, and electrophoretic mobility measurements, are relevant as the size, shape, and aggregation state of fullerenes can significantly influence their biological interactions and transport within tissues nih.govub.edu.

The table below summarizes some of the advanced analytical techniques used in studying fullerene-biological interactions:

Analytical TechniqueApplication in Fullerene-Biological Interaction Studies
Electron MicroscopyVisualizing cellular uptake and intracellular localization. tandfonline.com
Confocal MicroscopyVisualizing cellular uptake and intracellular localization. tandfonline.com
Liquid Chromatography-Mass Spectrometry (LC-MS)Identification and quantitative analysis of fullerenes and their forms in biological/environmental samples; discriminating molecular forms. researchgate.netnih.govub.edu
Capillary Electrophoresis (CE)Analysis of hydrophobic and water-soluble fullerenes. ub.edu
UV-Vis SpectroscopyDetection of fullerenes and studying aggregation in solution. ub.eduacs.org
Molecular Dynamics SimulationsModeling interactions with lipid bilayers and proteins; understanding penetration and binding mechanisms. tandfonline.comnih.gov
Density Functional Theory (DFT)Investigating geometric parameters, electronic structures, and interaction energies with other molecules. researchgate.net
Transmission Electron Microscopy (TEM)Characterizing fullerene aggregate size and shape. nih.govub.edu
Light ScatteringMeasuring fullerene aggregate size and distribution. nih.govub.edu
Electrophoretic MobilityAssessing the surface charge and aggregation of fullerenes in solution. nih.govub.edu

Interdisciplinary Research Perspectives on Fullerene Biocompatibility and Bioactivity

Research into the biocompatibility and bioactivity of fullerene derivatives is inherently interdisciplinary, drawing expertise from chemistry, physics, biology, and materials science acs.orgresearchgate.netnierengartengroup.com. While specific studies on the biological interactions of this compound are not prominently featured in the provided search results, the broader research on fullerene derivatives offers valuable perspectives.

Biocompatibility assessments of fullerene derivatives have been conducted on various cell lines, with findings suggesting that cytotoxicity can be influenced by factors such as functionalization and the method of dissolution nih.govnih.govresearchgate.netfrontiersin.org. Some studies indicate that certain water-soluble fullerene derivatives exhibit low or no cytotoxicity under specific conditions nih.govfrontiersin.org.

Interactions with biological membranes are a key area of research. Studies using experimental techniques and molecular dynamics simulations have explored how fullerenes interact with lipid bilayers, including their potential to penetrate or disrupt membranes scispace.comtandfonline.com. This interaction is influenced by the properties of the fullerene derivative and the membrane composition tandfonline.com.

Fullerene derivatives have also been shown to interact with proteins. For instance, C60 has been found to accommodate within the hydrophobic cavity of HIV protease, suggesting a mechanism for potential antiviral activity nih.govsrce.hr. Computational modeling is frequently used to study these protein-fullerene interactions and predict binding affinities nih.gov.

A significant area of investigation is the antioxidant activity of fullerene derivatives. Many modified fullerenes have demonstrated the ability to efficiently trap free radicals and scavenge reactive oxygen species (ROS), which is relevant to their potential use as antioxidant and neuroprotective agents scispace.comresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netnih.govchemsrc.com.

Beyond antioxidant effects, various fullerene derivatives have exhibited a range of biological activities, including antiviral (e.g., against HIV and hepatitis C virus), antibacterial, and immunomodulating properties researchgate.netresearchgate.netnih.govsrce.hrjst.go.jp. Some derivatives are also being explored for applications in photodynamic therapy due to their ability to generate singlet oxygen upon photoexcitation researchgate.netchemsrc.com.

The development of water-soluble fullerene derivatives through functionalization with groups such as amino acids, hydroxyls, or by encapsulation in cyclodextrins or polymers, has been crucial for enabling biological studies and potential biomedical applications, as pristine C60 has limited solubility in biological fluids scispace.comresearchgate.netacs.orgnierengartengroup.comresearchgate.netnih.govsrce.hrjst.go.jp.

The interdisciplinary nature of this research allows for a comprehensive understanding of how the unique physicochemical properties of fullerene derivatives, such as their electronic structure, hydrophobicity/hydrophilicity (depending on functionalization), and nanoscale size, influence their interactions with biological systems and ultimately determine their biocompatibility and bioactivity researchgate.netnih.govresearchgate.netfrontiersin.org. While the biological profile of this compound itself is not extensively detailed in the provided literature, the ongoing interdisciplinary research on fullerene derivatives provides a framework for exploring its potential biological interactions and effects in the future.

Q & A

Q. How to design a study investigating this compound’s stability under ambient vs. inert conditions?

  • Methodology : Prepare OTFTs in glovebox (O₂/H₂O <0.1 ppm) and expose subsets to controlled humidity (20–80% RH). Monitor mobility decay via weekly transfer measurements. Use X-ray photoelectron spectroscopy (XPS) to track oxidation (C=O peak at 531 eV) and correlate with device degradation .

Q. What controls are essential when benchmarking this compound against other n-type semiconductors (e.g., PCBM)?

  • Methodology : Standardize substrate treatments, electrode materials, and measurement protocols. Include positive controls (e.g., PCBM OTFTs) and negative controls (uncoated substrates). Report thickness-normalized mobility (cm²/Vs·nm) to account for film geometry differences .

Tables for Key Comparisons

Property This compound C60-EG PCBM
Electron Mobility (cm²/Vs)0.067–0.09 0.03 0.01–0.05
On/Off Ratio10⁵–4×10⁵ 10³–10⁴ 10³–10⁴
Crystallinity (XRD d-spacing)3.2 Å Amorphous 1.4 nm

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.